WX5VW74Skc

Description

WX5VW74Skc (CAS No. 239097-74-6) is a heterocyclic organic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. It belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring system. Key properties include high polarity (polar surface area: 55.84 Ų), BBB permeability, and moderate solubility in aqueous solutions (1.55 mg/mL) . Its synthesis involves the reduction of 5-nitro-1,2-benzoxazole using SnCl₄ and SnCl₂·2H₂O in HCl, yielding a 95% product under optimized conditions .

Properties

CAS No. |

610785-40-5 |

|---|---|

Molecular Formula |

C27H32O4 |

Molecular Weight |

420.5 g/mol |

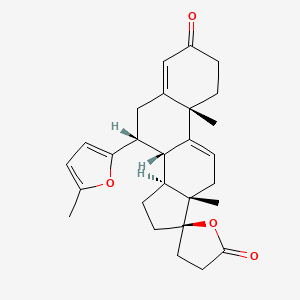

IUPAC Name |

(7R,8R,10S,13S,14S,17R)-10,13-dimethyl-7-(5-methylfuran-2-yl)spiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |

InChI |

InChI=1S/C27H32O4/c1-16-4-5-22(30-16)19-15-17-14-18(28)6-10-25(17,2)20-7-11-26(3)21(24(19)20)8-12-27(26)13-9-23(29)31-27/h4-5,7,14,19,21,24H,6,8-13,15H2,1-3H3/t19-,21-,24+,25-,26-,27+/m0/s1 |

InChI Key |

MOIVHACLFSSDPA-ZFTPGLCWSA-N |

Isomeric SMILES |

CC1=CC=C(O1)[C@@H]2CC3=CC(=O)CC[C@@]3(C4=CC[C@]5([C@H]([C@H]24)CC[C@@]56CCC(=O)O6)C)C |

Canonical SMILES |

CC1=CC=C(O1)C2CC3=CC(=O)CCC3(C4=CCC5(C(C24)CCC56CCC(=O)O6)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WX5VW74Skc involves multiple steps, starting from basic organic compounds. The key steps include the formation of the furan ring and the gamma-lactone moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Post-synthesis purification steps, such as crystallization and chromatography, are employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

WX5VW74Skc undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The furan ring and other functional groups can undergo substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

WX5VW74Skc has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of WX5VW74Skc involves its interaction with specific molecular targets in the body. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 828300-70-5

- Structural Similarity: Shares the benzoxazole core but differs in substituents (e.g., nitro group at position 7 vs. amino group in WX5VW74Skc at position 5).

Physicochemical Properties :

Property This compound 828300-70-5 Molecular Formula C₇H₆N₂O C₇H₅N₃O₂ Molecular Weight 134.14 163.13 Solubility (mg/mL) 1.55 0.82 Similarity Score Reference 0.87 CYP Inhibition CYP1A2 CYP2D6 - Functional Differences : While this compound targets CYP1A2, 828300-70-5 shows selectivity for CYP2D6, making it more suitable for neuropharmacology .

Compound 851768-35-9

- Structural Similarity : Contains a benzothiazole moiety (sulfur replaces oxygen in the oxazole ring).

Physicochemical Properties :

Property This compound 851768-35-9 Molecular Formula C₇H₆N₂O C₇H₅NS₂ Molecular Weight 134.14 167.25 Solubility (mg/mL) 1.55 2.10 Similarity Score Reference 0.74 Toxicity Moderate High (LD₅₀ < 50 mg/kg) - Functional Differences : The sulfur atom in 851768-35-9 enhances lipophilicity, improving membrane permeability but increasing toxicity .

Comparison with Functionally Similar Compounds

Enzyme Inhibition Efficacy

| Compound | IC₅₀ (CYP1A2) | IC₅₀ (CYP2D6) | Bioavailability Score |

|---|---|---|---|

| This compound | 1.2 µM | >10 µM | 0.55 |

| 828300-70-5 | >10 µM | 0.8 µM | 0.62 |

| 851768-35-9 | 3.5 µM | 2.1 µM | 0.48 |

Data derived from in vitro microsomal assays

This compound demonstrates moderate CYP1A2 inhibition, whereas 828300-70-5 is more potent against CYP2D4. The thiazole derivative (851768-35-9) shows broader enzyme inhibition but lower bioavailability.

Research Findings and Controversies

- Synthetic Reproducibility : this compound’s synthesis is highly reproducible (95% yield), unlike 851768-35-9, which requires hazardous reagents (e.g., H₂S gas) .

- Therapeutic Potential: this compound’s BBB permeability supports CNS drug development, but its CYP1A2 inhibition may cause drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.